molecular formula C16H30O5 B1671421 Gemcabene CAS No. 183293-82-5

Gemcabene

货号 B1671421
CAS 编号: 183293-82-5
分子量: 302.41 g/mol
InChI 键: SDMBRCRVFFHJKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gemcabene is a peroxisome proliferation-activated receptor (PPARα) agonist . It is a novel, once-daily, oral therapy for patients who are unable to achieve normal levels of LDL-C or triglycerides with currently approved therapies, primarily statin therapy . It is a new drug that lowers low-density lipoprotein cholesterol (LDL-C), decreases triglycerides, and raises high-density lipoprotein cholesterol (HDL-C) .


Synthesis Analysis

Gemcabene inhibits both cholesterol and fatty acid synthesis as determined by the 14C-acetate incorporation in hepatocytes .


Molecular Structure Analysis

Gemcabene is a small molecule and is the monocalcium salt of a dialkyl ether dicarboxylic acid . It belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .


Chemical Reactions Analysis

In human hepatoma cells, gemcabene inhibited IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner, reaching 70% inhibition at 2 mM . In TNF-α-stimulated primary human coronary artery endothelial cells, both CRP and IL-6 productions were reduced by 70% at 2 mM gemcabene concentration .


Physical And Chemical Properties Analysis

Gemcabene has a chemical formula of C16H30O5 and a molecular weight of 302.4064 . It is soluble in water up to 10 mg/mL .

科学研究应用

Cardiovascular Disorders

Gemcabene has been investigated for use in cardiovascular disorders . It’s a lipid-lowering agent that has shown potential in reducing C-reactive protein (CRP), a predictor of cardiovascular risk .

In human hepatoma cells, gemcabene inhibited IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner, reaching 70% inhibition at 2 mM . This suggests that gemcabene could be beneficial in managing cardiovascular disorders by reducing inflammation and associated risks .

Hyperlipidemia

Gemcabene is also being explored for the treatment of hyperlipidemia . It’s designed to enhance the clearance of very low-density lipoproteins (VLDLs) in the plasma and inhibit the production of fatty acids and cholesterol in the liver .

As a monotherapy and in combination with statins, gemcabene markedly reduced CRP in humans . This could potentially help in managing hyperlipidemia, a condition characterized by high levels of fats in the blood .

Non-Alcoholic Steatohepatitis (NASH)

Gemcabene has shown positive effects in clinical trials for the treatment of non-alcoholic steatohepatitis (NASH) . NASH is a type of fatty liver disease, characterized by inflammation and damage in the liver .

Gemcabene has been found to regulate lipid metabolism and inflammation, which are key aspects in the progression of NASH . It has shown beneficial effects on hepatic steatosis and fibrosis scores, and has reduced inflammatory markers .

Osteoarthritis and Pain Management

Gemcabene has shown potential in attenuating osteoarthritis and pain in animal models . In rat models of carrageenan-induced thermal hyperalgesia (CITH), gemcabene administration attenuated paw withdrawal latency . It also showed improvement in joint swelling in the monosodium iodoacetate (MIA) model of osteoarthritis . These findings were further corroborated by IL-6/IL-6sR knee injection model in rat, showing reduction in hind paw weight distribution . In a mouse model of monoclonal antibody–induced arthritis, a dose-dependent attenuation of joint swelling was observed . These results demonstrate that the anti-inflammatory activity of gemcabene previously observed in cell-based and in clinical studies also occurred in animal models of inflammation-induced arthritis and hyperalgesia .

Familial Partial Lipodystrophy (FPLD)

Gemcabene has been studied for use in Familial Partial Lipodystrophy (FPLD) . FPLD is a disorder characterized by the loss of subcutaneous fat from the extremities and trunk, with variable fat deposition in non-lipodystrophic areas . Despite lifestyle changes and conventional therapies, some FPLD patients continue to have extreme hypertriglyceridemia, hepatic steatosis, and poorly controlled diabetes . Gemcabene has been investigated for its efficacy and safety in two dosing regimens (300 mg once daily for 24 weeks or 300 mg daily for 12 weeks followed by 600 mg daily for 12 weeks) in up to eight patients with FPLD with high triglycerides and Non-Alcoholic Fatty Liver Disease .

COVID-19

There is ongoing research into the potential use of Gemcabene for the treatment of COVID-19 . While the specifics of this application are not yet fully understood, it is believed that the anti-inflammatory properties of Gemcabene may have benefits for patients with elevated vascular inflammation, such as those seen in severe cases of COVID-19 .

安全和危害

Gemcabene should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

未来方向

Gemcabene was being evaluated in a Phase 2 randomized, double-blind, placebo-controlled study to assess its efficacy, safety, and tolerability in patients with severe hypertriglyceridemia . The company is currently assessing additional therapeutic indications for gemcabene that may strengthen their pipeline of assets, including COVID-19 in combination with ANA001 .

属性

IUPAC Name

6-(5-carboxy-5-methylhexoxy)-2,2-dimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O5/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20/h5-12H2,1-4H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMBRCRVFFHJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171407
Record name Gemcabene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemcabene

CAS RN

183293-82-5
Record name Gemcabene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183293825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemcabene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemcabene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMCABENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96UX1DDKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemcabene
Reactant of Route 2
Reactant of Route 2
Gemcabene
Reactant of Route 3
Gemcabene
Reactant of Route 4
Gemcabene
Reactant of Route 5
Gemcabene
Reactant of Route 6
Gemcabene

Citations

For This Compound
370
Citations
JW Mandema, D Hermann, W Wang, T Sheiner… - The AAPS Journal, 2005 - Springer
The purpose of this study was to evaluate the value of model-based, quantitative decision making during the development of gemcabene, a novel lipid-altering agent. The decisions …
Number of citations: 96 link.springer.com
…, DE MacDougall, Gemcabene Study Group - The American journal of …, 2003 - Elsevier
… Gemcabene was well tolerated with a frequency of adverse events similar to that of placebo. In conclusion, at the lower doses, gemcabene … At the higher doses, gemcabene significantly …
Number of citations: 59 www.sciencedirect.com
E Stein, H Bays, M Koren, R Bakker-Arkema… - Journal of Clinical …, 2016 - Elsevier
… assessing gemcabene when added to previously prescribed background statins; an 8-week, double-blind, placebo-controlled study evaluating the efficacy and safety of gemcabene in …
Number of citations: 67 www.sciencedirect.com
DC Oniciu, T Hashiguchi, Y Shibazaki, CL Bisgaier - PloS one, 2018 - journals.plos.org
… Gemcabene was evaluated in the STAM™ murine model of NASH. Gemcabene intervention in mice made diabetic with streptozotocin and fed a high fat high-caloric diet was assessed …
Number of citations: 24 journals.plos.org
D Gaudet, R Durst, N Lepor, R Bakker-Arkema… - The American journal of …, 2019 - Elsevier
… inhibitors, were treated with gemcabene in an open-label … Patients received 300 mg gemcabene for the first 4 weeks, … In conclusion, the COBALT-1 study demonstrates gemcabene …
Number of citations: 24 www.sciencedirect.com
H Yuan, B Feng, Y Yu, J Chupka, JY Zheng… - … of Pharmacology and …, 2009 - ASPET
… gemcabene along with its major metabolite, gemcabene … the potential for gemcabene to affect pharmacokinetics of … the impact of gemcabene and gemcabene acylglucuronide on …
Number of citations: 40 jpet.aspetjournals.org
RAK Srivastava, JA Cornicelli, B Markham… - Molecular and Cellular …, 2018 - Springer
… gemcabene on CRP production by cytokine-stimulated human hepatoma PLC/PRF/5 (Alexander) cells. We studied IL-6 and IL-1β-induced inhibition of CRP by gemcabene … gemcabene …
Number of citations: 20 link.springer.com
JN Bauman, TC Goosen, M Tugnait, V Peterkin… - Drug metabolism and …, 2005 - ASPET
… The predominant metabolic pathway of gemcabene in humans is glucuronidation. The … glucuronidation of gemcabene were determined in this study. Glucuronidation of gemcabene was …
Number of citations: 30 dmd.aspetjournals.org
SM Besekar, SD Jogdand, WM Naqvi - Cureus, 2023 - cureus.com
… databases by using keywords "Gemcabene" AND "Randomized … The study concluded that gemcabene was effective as an anti-… Gemcabene 300 mg, gemcabene 900 mg, or placebo QD …
Number of citations: 10 www.cureus.com
CL Bisgaier, DC Oniciu… - Journal of Cardiovascular …, 2018 - ncbi.nlm.nih.gov
… gemcabene agonist activity against PPAR subtypes of human, rat, and mouse were compared with known lipid lowering PPAR activators. Surprisingly, gemcabene … , gemcabene at the …
Number of citations: 11 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。